Synta66

Descripción

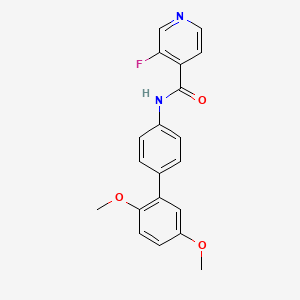

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEIWXNLDKUWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synta66: A Selective CRAC Channel Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a myriad of cellular processes, including immune cell activation, proliferation, and gene expression. The discovery of the molecular components of the CRAC channel, the stromal interaction molecule 1 (STIM1) as the endoplasmic reticulum (ER) Ca²⁺ sensor and Orai1 as the pore-forming subunit in the plasma membrane, has paved the way for the development of selective inhibitors. Synta66 has emerged as a valuable small molecule inhibitor that selectively targets CRAC channels, offering a powerful tool for investigating the physiological and pathological roles of store-operated Ca²⁺ entry (SOCE) and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a direct inhibitor of the Orai1 channel pore.[1][2] Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they physically interact with and activate Orai1 channels. This compound exerts its inhibitory effect by directly binding to the Orai1 protein, thereby blocking Ca²⁺ influx.[1][2] Notably, studies have shown that this compound does not interfere with the upstream events of CRAC channel activation, such as STIM1 oligomerization or the coupling of STIM1 to Orai1.[2] Its mode of action is consistent with that of an allosteric pore blocker, with its binding affinity influenced by the geometry of the Orai1 selectivity filter.[3]

Quantitative Data

The potency of this compound in inhibiting CRAC channels has been evaluated in various cell types. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, highlighting the cell-type-dependent efficacy of the compound.

| Cell Line/Type | Assay Method | IC₅₀ Value | Reference(s) |

| Human Vascular Smooth Muscle Cells (VSMCs) | Thapsigargin-induced SOCE | 26 nM & 43 nM | [4] |

| Human Jurkat E6-1 cells | Phytohemagglutinin-stimulated IL-2 production | 10 nM | [5] |

| Human Jurkat cells | CRAC channel inhibition | 1 µM | [4] |

| Human HL-60 cells | CRAC channel inhibition | 1.76 µM | [4] |

| Rat Basophilic Leukemia (RBL) cells | CRAC channel inhibition | 1.4 µM | [4] |

| HEK293 cells (overexpressing STIM1/Orai1) | Whole-cell patch clamp (ICRAC) | ~4 µM | [2] |

Table 1: Potency of this compound in Various Cell Types. This table summarizes the reported IC50 values for this compound-mediated inhibition of CRAC channel activity in different cellular contexts.

This compound exhibits a notable degree of selectivity for CRAC channels. It has been reported to have no significant affinity for a range of other receptors and ion channels, including L-type Ca²⁺ channels, and does not affect TRPC1/5-mediated SOCE.[4]

| Target | Effect | Reference(s) |

| L-type Calcium Channels | No affinity | [4] |

| TRPC1/5-mediated SOCE | No effect | [4] |

| Store-operated non-selective cationic current | No effect | [4] |

Table 2: Selectivity Profile of this compound. This table outlines the known selectivity of this compound against other ion channels and signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound as a CRAC channel inhibitor are provided below.

Whole-Cell Patch Clamp Electrophysiology for ICRAC Measurement

This protocol is designed to directly measure the Ca²⁺ current through CRAC channels (ICRAC) and assess its inhibition by this compound.

Cell Preparation:

-

Culture cells (e.g., HEK293 cells overexpressing STIM1 and Orai1, or RBL-1 cells) on glass coverslips.

-

For transient transfections, perform the procedure 24-48 hours before the experiment.

Solutions:

-

External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). To induce passive store depletion, 20 mM EGTA or BAPTA can be used.

Procedure:

-

Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds) to elicit ICRAC.

-

Once a stable baseline ICRAC is established, perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the inhibition of ICRAC over time.

-

At the end of the experiment, perfuse with a high concentration of a non-specific blocker like La³⁺ (100 µM) to determine the baseline current.

Data Analysis:

-

Measure the inward current amplitude at -80 mV or -100 mV.

-

Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.

-

Plot the normalized current as a function of time to visualize the inhibitory effect of this compound.

-

Construct a dose-response curve by applying different concentrations of this compound and calculate the IC₅₀ value.

Calcium Imaging of Store-Operated Calcium Entry (SOCE) with Fura-2 AM

This ratiometric fluorescence microscopy technique allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) and the assessment of SOCE inhibition by this compound.

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips 24-48 hours before the experiment.

Solutions and Reagents:

-

Ca²⁺-free Ringer's Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 1 EGTA (pH 7.4).

-

Ca²⁺-containing Ringer's Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH 7.4).

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Thapsigargin (Tg) Stock Solution: 1 mM in DMSO.

-

This compound Stock Solution: 10 mM in DMSO.

Procedure:

-

Dye Loading:

-

Wash cells once with Ringer's solution.

-

Incubate cells with 2-5 µM Fura-2 AM in Ringer's solution for 30-60 minutes at room temperature in the dark.

-

Wash cells twice with Ringer's solution to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes.

-

-

Measurement of SOCE:

-

Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with Ca²⁺-free Ringer's solution to establish a baseline [Ca²⁺]i.

-

To deplete ER Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free Ringer's solution and incubate for 5-10 minutes.

-

To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound in Ca²⁺-free Ringer's solution for 10-20 minutes before and during thapsigargin application.

-

Initiate SOCE by perfusing the cells with Ca²⁺-containing Ringer's solution (with or without this compound).

-

Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in the F340/F380 ratio is proportional to the change in [Ca²⁺]i.

-

Quantify SOCE as the peak increase in the F340/F380 ratio upon re-addition of extracellular Ca²⁺.

-

Determine the inhibitory effect of this compound by comparing the SOCE in control and this compound-treated cells.

Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-Orai1 Interaction

This technique is used to investigate whether this compound affects the physical interaction between STIM1 and Orai1.

Cell Preparation:

-

Co-transfect cells (e.g., HEK293) with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP) and Orai1 fused to an acceptor fluorophore (e.g., YFP). Plate on glass-bottom dishes.

Procedure:

-

Mount the dish on a confocal or wide-field fluorescence microscope equipped for FRET imaging.

-

Identify cells expressing both fluorescently tagged proteins.

-

Acquire baseline images of CFP and YFP fluorescence in resting cells.

-

Induce ER Ca²⁺ store depletion by treating the cells with 1-2 µM thapsigargin.

-

Acquire images at different time points after store depletion to monitor the co-localization and FRET signal between STIM1-CFP and Orai1-YFP as they form puncta.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for 10-20 minutes before and during store depletion.

-

Acquire FRET images in the presence of this compound.

Data Analysis:

-

Calculate the FRET efficiency using various methods, such as acceptor photobleaching or sensitized emission.

-

For sensitized emission, calculate a corrected FRET (FRETc) signal that accounts for spectral bleed-through.

-

Compare the FRET efficiency in store-depleted cells in the presence and absence of this compound. A lack of change in the FRET signal would indicate that this compound does not interfere with the STIM1-Orai1 interaction.[2]

Visualizations

Signaling Pathway of CRAC Channel Activation and Inhibition by this compound

Caption: CRAC channel activation pathway and the inhibitory action of this compound.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for assessing CRAC channel inhibition using whole-cell patch clamp.

Experimental Workflow for Calcium Imaging (SOCE)

Caption: Workflow for measuring SOCE inhibition by this compound using Fura-2 AM.

Conclusion

This compound is a potent and selective inhibitor of CRAC channels that acts directly on the Orai1 pore. Its well-characterized mechanism of action and the availability of detailed experimental protocols for its assessment make it an indispensable tool for researchers investigating the multifaceted roles of store-operated Ca²⁺ entry in health and disease. The quantitative data and methodologies presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development settings.

References

- 1. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

Investigating Store-Operated Calcium Entry with Synta66: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, regulating diverse physiological processes ranging from gene expression and cell proliferation to immune responses. The core components of this pathway are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai proteins, which form the highly selective calcium release-activated calcium (CRAC) channels in the plasma membrane. Dysregulation of SOCE has been implicated in various pathologies, including autoimmune diseases and cancer, making it a prime target for therapeutic intervention. Synta66 has emerged as a valuable pharmacological tool for the investigation of SOCE, offering a high degree of selectivity for the Orai1 channel. This technical guide provides an in-depth overview of the use of this compound as a tool to dissect the intricacies of the SOCE pathway, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Orai1-mediated SOCE.[1][2] Its primary mechanism of action is the direct blockage of the Orai1 channel pore.[1][3] Unlike some other SOCE inhibitors, this compound does not interfere with the upstream events of the signaling cascade, such as the oligomerization of STIM1 proteins in the ER membrane or the subsequent coupling of STIM1 to Orai1 at ER-plasma membrane junctions.[1][4] This specificity makes this compound an excellent tool for isolating and studying the function of the Orai channel itself.

Computational docking and molecular dynamics simulations, corroborated by patch-clamp electrophysiology, have identified the binding site of this compound within the Orai1 pore.[1] The inhibitor interacts with residues in the extracellular loops and transmembrane helices that contribute to the channel's selectivity filter.[1] Notably, mutations in the glutamate ring (E106D), a key component of the Orai1 selectivity filter, significantly reduce the inhibitory effect of this compound.[1]

Quantitative Data: Potency of this compound

The inhibitory potency of this compound on SOCE can vary depending on the cell type and the specific Orai isoform composition of the CRAC channels. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various experimental systems.

| Cell Type/System | IC₅₀ | Reference(s) |

| RBL Mast Cells | ~1–3 µM | [1] |

| HEK293 cells (overexpressing STIM1/Orai1) | ~4 µM | [1] |

| Jurkat T cells | ~1 µM | [5] |

| Human Platelets | - | [6] |

| Glioblastoma Multiforme (GBM) cell lines (A172, LN-18, U-87 MG) | Efficient blockage at 10 µM | [1] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of SOCE and the action of this compound, as well as a typical experimental workflow, the following diagrams have been generated using the DOT language.

SOCE Signaling Pathway

Caption: The store-operated calcium entry (SOCE) signaling cascade.

This compound Mechanism of Action

References

- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]

- 6. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]

Synta66: A Technical Guide to its Application in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key pathological driver in many of these conditions is the overactivation of immune cells, particularly T lymphocytes. Intracellular calcium (Ca²⁺) signaling is a critical second messenger system that governs T cell activation, proliferation, and cytokine production. Store-operated calcium entry (SOCE), a major mechanism for Ca²⁺ influx in T cells, is mediated by the calcium release-activated calcium (CRAC) channel. The pore-forming subunit of this channel, Orai1, has emerged as a promising therapeutic target for modulating aberrant immune responses.

Synta66 is a potent and selective inhibitor of the Orai1 channel. By blocking Orai1, this compound effectively attenuates SOCE, thereby suppressing the downstream signaling pathways that lead to T cell activation and the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes the current understanding of the role of its target (Orai1) in autoimmune diseases, and presents detailed experimental protocols for its use in preclinical research. While direct in vivo studies utilizing this compound in autoimmune models are not yet published, this guide extrapolates from studies with other Orai1 inhibitors and Orai1 knockout models to propose robust experimental designs for evaluating the therapeutic potential of this compound in autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

The Core Mechanism: this compound and the Inhibition of Store-Operated Calcium Entry

This compound exerts its immunomodulatory effects by directly targeting and inhibiting the Orai1 protein, the essential pore-forming subunit of the CRAC channel. This channel is the primary conduit for SOCE in T lymphocytes and other immune cells.

The Orai1-Mediated SOCE Signaling Pathway

T cell activation is initiated through the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The reduction in ER Ca²⁺ is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane and activates Orai1 channels, leading to a sustained influx of extracellular Ca²⁺. This sustained elevation in intracellular Ca²⁺ is crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn drives the expression of key pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17).[1][2]

Quantitative Data on Orai1 Inhibition

The efficacy of Orai1 inhibition can be quantified through various in vitro and in vivo parameters. The following tables summarize key data from studies on Orai1 knockout mice and other selective Orai1 inhibitors, providing a benchmark for the expected effects of this compound.

Table 1: In Vitro Efficacy of Orai1 Inhibition on T Cell Function

| Parameter | Cell Type | Model | Effect of Orai1 Inhibition/Deletion | Reference |

| IC₅₀ for SOCE Inhibition | Jurkat T cells | Pharmacological Inhibition (BTP2) | ~100 nM | [3] |

| IL-17 Production | Murine Th17 cells | Orai1 Knockout | Almost completely abolished | [1] |

| IFN-γ Production | Murine Th1 cells | Orai1 Knockout | Severely defected | [1] |

| GM-CSF Production | Murine Th17 cells | Orai1 Knockout | Completely failed to produce | [1] |

| NFAT Activation | Murine T cells | Pharmacological Inhibition (CRAC channel blocker) | Drastically decreased | [4] |

| Th17 Differentiation | Murine T cells | Pharmacological Inhibition (CRAC channel blocker) | More sensitive to inhibition than Th1 and Th2 | [4] |

Table 2: In Vivo Efficacy of Orai1 Inhibition in Autoimmune Disease Models

| Disease Model | Animal | Treatment/Model | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | T cell-specific Orai1 deletion | Attenuated disease severity, reduced CNS infiltration of T cells and innate immune cells | [1] |

| EAE | Mouse | Pharmacological Orai1 inhibition after disease onset | Ameliorated disease progression | [1][5] |

| Imiquimod-induced Psoriasis | Mouse | Pharmacological SOCE inhibition (Celastrol) | Ameliorated skin lesions, reduced PASI scores | [6][7] |

| Collagen-Induced Arthritis (CIA) | Rat | Pharmacological SOCE inhibition (Carboxyamidotriazole) | Reduced joint inflammation | [8] |

Experimental Protocols for Studying this compound in Autoimmune Disease Research

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the effects of this compound on immune cell function and its potential therapeutic efficacy in autoimmune disease models.

In Vitro Assays

This protocol describes how to measure intracellular calcium concentration in T cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

This compound

-

Primary human or mouse CD4⁺ T cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Thapsigargin

-

Ionomycin

-

HEPES-buffered saline (HBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Isolate CD4⁺ T cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS). Culture the cells in complete RPMI-1640 medium.

-

Fura-2 AM Loading:

-

Prepare a 2 mM stock solution of Fura-2 AM in DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For loading, mix Fura-2 AM and Pluronic F-127 to final concentrations of 2-5 µM and 0.02%, respectively, in HBS.

-

Resuspend T cells in the loading solution at a density of 1-2 x 10⁶ cells/mL and incubate at 37°C for 30-45 minutes in the dark.

-

-

Washing: Centrifuge the cells and wash twice with HBS to remove extracellular dye.

-

Plating: Resuspend the cells in HBS and plate 1 x 10⁵ cells per well in a 96-well black, clear-bottom plate.

-

This compound Treatment: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, with emission at 510 nm, for 1-2 minutes.

-

To induce SOCE, add thapsigargin (1-2 µM) to deplete ER calcium stores.

-

After the intracellular calcium release phase, add CaCl₂ (1-2 mM) to the extracellular medium to initiate SOCE.

-

Continue recording the fluorescence ratio for 5-10 minutes.

-

At the end of the experiment, add ionomycin (5-10 µM) to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by a Ca²⁺-free buffer with EGTA to obtain the minimum fluorescence ratio (Rₘᵢₙ) for calibration.

-

-

Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak of the second phase of calcium increase after CaCl₂ addition represents SOCE, which should be inhibited by this compound in a dose-dependent manner.

This assay measures the activation of the NFAT transcription factor, a key downstream effector of calcium signaling.

Materials:

-

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well white, opaque plates

-

Luminometer

Procedure:

-

Cell Culture: Culture the NFAT-reporter Jurkat T cells in complete RPMI-1640 medium.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with PBS before use.

-

Cell Plating and Treatment:

-

Harvest and resuspend the Jurkat cells in fresh medium.

-

Add this compound at desired concentrations to the cells.

-

Plate the cells (5 x 10⁴ to 1 x 10⁵ cells/well) into the anti-CD3 coated plate.

-

Add soluble anti-CD28 antibody (1-2 µg/mL) to the wells to provide co-stimulation.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-8 hours.

-

Luciferase Assay:

-

Allow the plate to cool to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis: Normalize the luminescence signal to a non-stimulated control. This compound is expected to inhibit NFAT-driven luciferase expression in a dose-dependent manner.[9][10][11]

Proposed In Vivo Studies in Autoimmune Disease Models

The following protocols are proposed experimental designs to evaluate the efficacy of this compound in established mouse models of autoimmune diseases.

Animal Model: DBA/1 mice (male, 8-10 weeks old)

Induction of Arthritis:

-

Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

This compound Treatment:

-

Prophylactic Treatment: Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) from Day 20 (before the onset of clinical signs) until the end of the experiment (e.g., Day 42).

-

Therapeutic Treatment: Begin daily administration of this compound upon the appearance of the first clinical signs of arthritis (typically around Day 25-28).

-

Include a vehicle control group and a positive control group (e.g., methotrexate).

Efficacy Assessment:

-

Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Histopathology (at endpoint): Euthanize the mice, collect the hind paws, and fix in formalin. Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Cytokine Analysis (at endpoint): Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA or multiplex assay. Restimulate splenocytes with CII in vitro and measure cytokine production in the supernatant.

Animal Model: C57BL/6 mice (female, 8-12 weeks old)

Induction of EAE:

-

Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Inject subcutaneously at two sites on the flank.

-

Pertussis Toxin Administration: Inject pertussis toxin intraperitoneally on Day 0 and Day 2.

This compound Treatment:

-

Prophylactic Treatment: Begin daily administration of this compound from Day 0 until the peak of the disease (e.g., Day 21).

-

Therapeutic Treatment: Begin daily administration of this compound at the onset of clinical signs (typically around Day 10-12).

-

Include vehicle and positive control groups.

Efficacy Assessment:

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

-

Histopathology (at endpoint): Euthanize the mice, perfuse with PBS and then 4% paraformaldehyde. Collect the spinal cord and brain, and process for H&E and Luxol Fast Blue staining to assess inflammation and demyelination, respectively.

-

Flow Cytometry of CNS Infiltrates: Isolate mononuclear cells from the brain and spinal cord and analyze the populations of infiltrating T cells (CD4⁺, CD8⁺), Th1 cells (IFN-γ⁺), and Th17 cells (IL-17⁺) by flow cytometry.

Conclusion and Future Directions

This compound, as a selective inhibitor of the Orai1 channel, holds significant promise as a tool for dissecting the role of SOCE in autoimmune pathogenesis and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation of this compound. Future research should focus on conducting in vivo studies in a range of autoimmune disease models to establish the efficacy and safety profile of this compound. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens for potential clinical translation. The targeted nature of this compound, aimed at a fundamental mechanism of immune cell activation, offers the potential for a more specific and less globally immunosuppressive approach to treating autoimmune diseases.

References

- 1. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Calcium signaling via Orai1 is essential for induction of the nuclear orphan receptor pathway to drive Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective ORAI1 Inhibition Ameliorates Autoimmune Central Nervous System Inflammation by Suppressing Effector but Not Regulatory T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Celastrol inhibits store operated calcium entry and suppresses psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling [frontiersin.org]

- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.com]

- 10. promega.de [promega.de]

- 11. caymanchem.com [caymanchem.com]

Technical Whitepaper: The Mechanism of Synta66 on STIM1-Orai1 Mediated Store-Operated Calcium Entry

Audience: Researchers, scientists, and drug development professionals.

Abstract: Store-operated calcium entry (SOCE) is a crucial signaling mechanism in numerous cell types, centrally mediated by the interaction between the endoplasmic reticulum (ER) calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1. Dysregulation of this pathway is implicated in various pathologies, making the STIM1-Orai1 interface a prime target for therapeutic intervention. Synta66 has emerged as a selective inhibitor of SOCE. This document provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its effects on the STIM1-Orai1 coupling process. We consolidate quantitative data, outline key experimental protocols for assessing its activity, and provide visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of STIM1-Orai1 Signaling and this compound Intervention

Store-operated calcium entry is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process unfolds through a well-defined series of molecular events:

-

Ca2+ Sensing: The luminal EF-hand domain of STIM1, an ER-resident transmembrane protein, senses the decrease in ER Ca2+ concentration.[1][2]

-

Conformational Change and Oligomerization: Upon Ca2+ dissociation, STIM1 undergoes a significant conformational change, leading to its oligomerization and extension of its cytosolic domains.[2][3]

-

Translocation: Activated STIM1 oligomers translocate to ER-plasma membrane (PM) junctions.[2]

-

Coupling and Activation: At these junctions, the cytosolic C-terminus of STIM1 directly binds to the N- and C-termini of the Orai1 channel in the plasma membrane.[1][4] This physical interaction, often referred to as STIM1-Orai1 coupling, induces a conformational change in the Orai1 channel, leading to its opening.

-

Ca2+ Influx: The open Orai1 pore allows for the highly selective influx of extracellular Ca2+ into the cytosol, a current known as the Ca2+ release-activated Ca2+ (CRAC) current, which sustains downstream signaling.[5]

Crucially, experimental evidence indicates that This compound does not interfere with the initial stages of this cascade . FRET (Förster Resonance Energy Transfer) microscopy studies have demonstrated that STIM1 activation, puncta formation, and its physical coupling to Orai1 remain unaffected by the presence of this compound.[6][7] Instead, this compound acts as a direct inhibitor of the Orai1 channel pore .[6][8][9] Molecular docking and dynamics simulations, corroborated by patch-clamp electrophysiology, show that this compound binds to an extracellular site near the transmembrane helices TM1 and TM3, adjacent to the Orai1 selectivity filter.[6][9] This binding physically occludes the channel, preventing Ca2+ influx even after the STIM1-Orai1 complex has successfully formed.[6]

References

- 1. Frontiers | STIM and Orai1 Variants in Store-Operated Calcium Entry [frontiersin.org]

- 2. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Synta66 Inhibition of Orai1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of Orai1 inhibition by the small molecule Synta66. Orai1, a critical component of the store-operated Ca2+ entry (SOCE) pathway, represents a key therapeutic target for a range of pathologies, including autoimmune diseases and certain cancers. Understanding the precise mechanism of its inhibition is paramount for the development of next-generation, selective Orai1 modulators.

Core Inhibition Mechanism: Direct Pore Blockade

This compound exerts its inhibitory effect on Orai1 through direct binding to the channel pore.[1][2] This interaction physically occludes the passage of Ca2+ ions, thereby blocking the store-operated Ca2+ influx crucial for downstream signaling events. Notably, this compound's action is independent of the STIM1 protein, the endoplasmic reticulum Ca2+ sensor that activates Orai1, as it does not interfere with STIM1 puncta formation or the coupling between STIM1 and Orai1.[1]

Binding Site Localization

Molecular docking and dynamics simulations, corroborated by mutagenesis studies, have pinpointed the this compound binding site to the extracellular vestibule of the Orai1 pore.[1][2] This binding pocket is formed by residues from the transmembrane (TM) helices TM1 and TM3, as well as the extracellular loops 1 and 3.[1][2] Key residues in Orai1 loop 1 (L109, H113, Y115) and TM3 (F199, P201, L202) have been identified as crucial for this interaction.[1] The proximity of this binding site to the channel's selectivity filter, a ring of glutamate residues (E106), underscores the direct pore-blocking mechanism.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on Orai1 has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) values highlight the compound's efficacy.

| Cell Type/Condition | IC50 Value | Reference(s) |

| Over-expressed STIM1/Orai1 in HEK293 cells | ~4 µM | [1] |

| RBL mast cells | ~1–3 µM | [1] |

| Human Vascular Smooth Muscle Cells (VSMCs) | 26 nM & 43 nM | [3] |

| Leukocytes (HL-60, Jurkat, rat RBL) | 1-1.76 µM | [3] |

Note: The significant variation in IC50 values across different cell types may suggest the influence of factors such as Orai subunit composition or the presence of other regulatory proteins.

Signaling Pathway and Inhibition Model

The canonical activation of Orai1 involves its interaction with STIM1 following the depletion of endoplasmic reticulum (ER) Ca2+ stores. This compound intervenes at the final step of this pathway, directly blocking the open Orai1 channel.

Caption: Orai1 activation pathway and the point of this compound inhibition.

Experimental Methodologies

The elucidation of the structural basis for this compound inhibition of Orai1 has relied on a combination of sophisticated experimental techniques.

Electrophysiology (Patch-Clamp)

Objective: To measure Orai1 channel activity and its inhibition by this compound in real-time.

Protocol:

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and Orai1.

-

Whole-Cell Configuration: A glass micropipette filled with an internal solution containing a Ca2+ chelator (e.g., 20 mM EGTA) is used to form a high-resistance seal with the plasma membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Store Depletion and Current Activation: The Ca2+ chelator in the pipette solution passively depletes the ER Ca2+ stores, leading to the activation of STIM1 and subsequent opening of Orai1 channels. This results in a measurable inward rectifying Ca2+ current (ICRAC).

-

Inhibitor Application: Once a stable ICRAC is established, this compound (typically 1-10 µM) is applied to the extracellular solution via a perfusion system.

-

Data Acquisition: The change in membrane current is recorded over time at a holding potential (e.g., -86 mV). Current-voltage (I/V) relationships are determined by applying voltage ramps.

-

Control: At the end of the experiment, a non-specific channel blocker like La3+ (10 µM) is often used to confirm the recorded current is through Orai1.[1]

Molecular Dynamics (MD) Simulations

Objective: To model the interaction between this compound and the Orai1 channel at an atomic level and identify key binding residues.

Protocol:

-

System Setup: A homology model of the hexameric human Orai1 channel is generated based on a known crystal or cryo-EM structure (e.g., from Drosophila melanogaster Orai).[1][4][5][6] The channel is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic physiological conditions.

-

Docking: this compound is computationally "docked" into potential binding sites on the Orai1 structure using software like AutoDock Vina. Multiple binding poses are generated and ranked based on their predicted binding energy.

-

MD Simulation: The most favorable docked poses of the this compound-Orai1 complex are then subjected to MD simulations using software like GROMACS or AMBER. The simulation calculates the trajectories of atoms over time (e.g., 200 ns), allowing for the observation of the stability of the binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and Orai1 residues.[1]

-

Analysis: The simulation trajectories are analyzed to determine the persistence of interactions with specific amino acids, providing a detailed map of the binding pocket.[1]

Caption: Workflow for elucidating the this compound-Orai1 interaction.

Site-Directed Mutagenesis

Objective: To experimentally validate the residues identified by MD simulations as being critical for this compound binding.

Protocol:

-

Mutation Design: Based on the MD simulation results, specific amino acid residues in the predicted binding pocket of Orai1 are selected for mutation (e.g., L109D, H113G, Y115G).[1][7]

-

Plasmid Mutagenesis: A plasmid containing the wild-type Orai1 cDNA is modified using PCR-based site-directed mutagenesis to introduce the desired amino acid substitutions.

-

Transfection and Expression: The mutated Orai1 plasmids are then co-transfected with STIM1 into cells (e.g., HEK293).

-

Functional Assay: The effect of this compound on the mutated Orai1 channels is then assessed using patch-clamp electrophysiology. A diminished inhibitory effect of this compound on the mutant channels compared to the wild-type channel confirms the importance of the mutated residues in drug binding.[1][7]

Logical Framework of Inhibition

The inhibitory action of this compound on Orai1 is a direct consequence of its high-affinity binding to a specific site within the channel's ion conduction pathway. The sensitivity of this inhibition to the ionic conditions and the conformation of the pore further solidifies this model.

Caption: Logical flow of this compound-mediated Orai1 inhibition.

Experiments have shown that mutations affecting the Ca2+ selectivity of the Orai1 pore, or conditions that allow the permeation of Na+ instead of Ca2+, diminish the inhibitory efficacy of this compound.[1] This suggests that the binding of this compound is sensitive to the specific conformation and ionic environment of the outer pore when it is in a Ca2+-permeable state.

References

- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Cryo-EM structure of the calcium release-activated calcium channel Orai in an open conformation | eLife [elifesciences.org]

- 5. Cryo-EM structure of the calcium release-activated calcium channel Orai in an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the calcium release-activated calcium channel Orai in an open conformation | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synta66: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synta66 is a selective inhibitor of the store-operated calcium entry (SOCE) pathway, specifically targeting the Orai1 calcium channel.[1][2] Orai1 is a key component of the calcium release-activated calcium (CRAC) channel, which is crucial for calcium signaling in a variety of cell types. The activation of Orai1 is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the ER-plasma membrane junctions and activates Orai1, leading to a sustained influx of calcium into the cell.[3] This calcium influx regulates numerous cellular processes, including gene expression, cell proliferation, and migration. Dysregulation of the STIM1-Orai1 signaling pathway has been implicated in various diseases, including autoimmune disorders and cancer.[3] this compound offers a valuable tool for investigating the role of Orai1-mediated SOCE in these processes. This document provides detailed protocols for the in vitro application of this compound and summarizes its effects on various cell lines.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound and its effects on cell growth in various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Assay Type | IC50 Value | Reference |

| Jurkat E6-1 | NFAT-induced IL-2 transcription | 10 nM | [2] |

| Jurkat E6-1 | Orai-mediated calcium entry (FLIPR assay) | 82 nM | [2] |

| RBL Mast Cells | Not specified | ~1-3 µM | [4] |

| Over-expressed STIM1/Orai1 in HEK293 | Patch clamp | ~4 µM | [4] |

| Vascular Smooth Muscle Cells | Not specified | 25 nM | [4] |

| Immune Cells | Not specified | 1.7 µM | [4] |

Table 2: Effect of this compound on the Proliferation of Glioblastoma (GBM) Cell Lines

| Cell Line | Concentration of this compound | Treatment Duration | Effect on Proliferation | Reference |

| LN-18 | 1 µM | 24, 48, 72 h | Comparable to vehicle control | [1] |

| LN-18 | 10 µM | 24, 48, 72 h | Perceptibly, though insignificantly, enhanced | [1] |

| A172 | 1 µM & 10 µM | 24, 48, 72 h | Comparable to vehicle control | [1] |

| U-87 MG | 1 µM | 24, 48, 72 h | Comparable to vehicle control | [1] |

| U-87 MG | 10 µM | 24, 48, 72 h | Perceptibly, though insignificantly, enhanced | [1] |

Experimental Protocols

Calcium Imaging Assay

This protocol is used to measure changes in intracellular calcium concentration in response to store depletion and SOCE inhibition by this compound.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (calcium indicator dye)

-

Calcium-free Tyrode's buffer (138 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, 0.1 mM EDTA, pH 7.4)

-

Tyrode's buffer with 2 mM CaCl2

-

Thapsigargin (or another SERCA inhibitor like BHQ at 30 µM)

-

This compound

-

Fluorescence microscope with an excitation filter wheel for 340 nm and 380 nm and an emission filter for ~510 nm.

Procedure:

-

Seed cells on glass coverslips to achieve ~80% confluency on the day of the experiment.

-

Wash the cells once with Calcium-free Tyrode's buffer.

-

Load the cells with 1 µM Fura-2 AM in Calcium-free Tyrode's buffer for 40 minutes at room temperature in the dark.

-

Wash the cells twice with Calcium-free Tyrode's buffer to remove extracellular Fura-2 AM.

-

For the this compound treatment group, incubate the cells with 10 µM this compound (or desired concentration) for 10 minutes at room temperature in the dark.

-

Mount the coverslip onto the microscope stage and perfuse with Calcium-free Tyrode's buffer.

-

Start recording the fluorescence ratio of Fura-2 excited at 340 nm and 380 nm.

-

To deplete ER calcium stores and induce SOCE, add 1 µM thapsigargin to the perfusion solution.

-

After a stable baseline in the presence of thapsigargin is achieved, switch the perfusion to Tyrode's buffer containing 2 mM CaCl2 to initiate calcium influx.

-

Continue recording to observe the peak and plateau phases of calcium entry.

-

Analyze the data by calculating the 340/380 nm fluorescence ratio, which is an indicator of the intracellular calcium concentration.

Western Blotting for Orai1 and STIM1 Expression

This protocol is used to determine the protein expression levels of Orai1 and STIM1 in the cells of interest.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

PNGase F kit (for Orai1 deglycosylation)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Orai1 and STIM1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Grow cells to ~80% confluency in a 10 cm dish.

-

Wash cells twice with ice-cold PBS and lyse them in an appropriate lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

For Orai1 detection: Take 20 µg of protein lysate and deglycosylate it using a PNGase F kit according to the manufacturer's protocol. This is important as Orai1 is a glycoprotein.

-

For STIM1 detection: Standard lysates can be used without deglycosylation.

-

Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Orai1 or STIM1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on cell viability over time.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for different time points (e.g., 24, 48, and 72 hours).

-

At each time point, add the MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Scratch Assay)

This protocol is used to evaluate the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

6-well plates or other suitable culture dishes

-

Complete culture medium

-

Low serum culture medium (e.g., 1% FBS)

-

This compound

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with low serum medium containing either this compound (e.g., 10 µM) or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at different points for each time point and treatment condition.

-

Calculate the rate of gap closure to assess cell migration.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the STIM1-Orai1 signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for in vitro studies using this compound.

References

- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoform-Specific Properties of Orai Homologues in Activation, Downstream Signaling, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Preparation of Synta66 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Synta66 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel, Orai1, which is a key component of store-operated calcium entry (SOCE) in numerous cell types.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in studies related to immunology, oncology, and neurobiology.

Chemical and Physical Properties

This compound is a white to gray solid compound.[1] Its key properties are summarized below for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇FN₂O₃ | [1] |

| Molecular Weight | 352.36 g/mol | [1] |

| CAS Number | 835904-51-3 | [1] |

| Solubility in DMSO | 77.5 mg/mL (approx. 220 mM) | [1] |

| Purity | >98% (typical) | [3] |

Experimental Protocol: Preparing a 50 mM Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO, a concentration commonly used for subsequent dilution to working concentrations (e.g., 10 µM) for in vitro experiments.[2]

2.1 Materials and Equipment

-

This compound powder (CAS 835904-51-3)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL, sterile, amber or covered in foil)

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2 Step-by-Step Procedure

-

Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes.[4] This prevents condensation of moisture onto the compound.

-

Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)

-

For 1 mL of 50 mM stock:

-

Mass (mg) = 0.050 mol/L * 352.36 g/mol * 0.001 L = 17.62 mg

-

-

Weighing: Carefully weigh 17.62 mg of this compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.[1]

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

-

Sonication (If Necessary): If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming can also aid dissolution.

-

Verification: Ensure the solution is clear and free of any visible particulates before proceeding.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or clear tubes wrapped in foil.[1][4]

2.3 Workflow for Stock Solution Preparation

Storage and Stability

Proper storage is crucial to maintain the activity of the this compound stock solution.

| Form | Storage Temperature | Shelf Life | Reference |

| Solid Powder | -20°C | 3 years | [1] |

| +4°C | 2 years | [1] | |

| DMSO Solution | -20°C | 1 year | [1] |

| -80°C | 2 years | [1][2] |

Recommendations:

-

Store aliquots in tightly sealed vials at -80°C for long-term stability.[1][2]

-

Protect solutions from light.

-

Avoid more than one or two freeze-thaw cycles.[1]

Application: Inhibition of Store-Operated Calcium Entry (SOCE)

This compound functions by directly blocking the Orai1 channel pore, thereby inhibiting the influx of extracellular Ca²⁺ that occurs following the depletion of endoplasmic reticulum (ER) Ca²⁺ stores.[2][5] This process, known as SOCE, is initiated by the STIM1 protein, which senses ER Ca²⁺ levels and activates Orai1 channels at the plasma membrane upon store depletion.

4.1 Simplified SOCE Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Stability and Storage | Tocris Bioscience [tocris.com]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Synta66 Administration in Rodent Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Synta66 is a potent and selective inhibitor of the Orai1 calcium channel, a key component of the store-operated calcium entry (SOCE) pathway.[1][2][3][4] The SOCE pathway is crucial for calcium signaling in various cell types and has been implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][5] These application notes provide a comprehensive overview of the available data on this compound administration in rodent models of disease, offering detailed protocols and summarizing key findings to guide researchers in their preclinical studies. While direct studies in mouse models are limited in the publicly available literature, a key study in a rat model of type-2 diabetes mellitus-induced dementia provides a strong foundation for designing and executing in vivo experiments.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to and inhibiting the Orai1 channel, thereby blocking the influx of calcium into the cell following the depletion of endoplasmic reticulum (ER) calcium stores.[1][4] This disruption of SOCE interferes with downstream signaling pathways that are dependent on calcium, such as the activation of nuclear factor of activated T-cells (NFAT), which plays a role in inflammation and cell proliferation, and other calcium-dependent processes involved in neuroinflammation and amyloidogenesis.

Caption: Diagram of this compound's inhibitory action on the Orai1 channel and downstream signaling.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a study investigating the effects of this compound in a rat model of type-2 diabetes mellitus (T2DM)-induced dementia.[6] This data provides valuable insights into the potential therapeutic effects of this compound in a neurodegenerative disease model with a neuroinflammatory component.

| Parameter | Disease Model Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Outcome | Reference |

| Behavioral | |||||

| Memory Impairment (Morris Water Maze) | Significant Impairment | Reduced Impairment | Reduced Impairment | Improved cognitive function | [6] |

| Memory Impairment (Passive Avoidance) | Significant Impairment | Reduced Impairment | Reduced Impairment | Improved cognitive function | [6] |

| Biochemical | |||||

| Blood Glucose | Elevated | Normalized | Normalized | Improved glycemic control | [6] |

| Plasma Insulin | Decreased | Normalized | Normalized | Improved insulin sensitivity | [6] |

| Oxidative Stress Markers | |||||

| Superoxide Dismutase (SOD) | Decreased | Normalized | Normalized | Reduced oxidative stress | [6] |

| Glutathione (GSH) | Decreased | Normalized | Normalized | Reduced oxidative stress | [6] |

| Catalase (CAT) | Decreased | Normalized | Normalized | Reduced oxidative stress | [6] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | Decreased | Decreased | Reduced lipid peroxidation | [6] |

| Neuroinflammatory Markers | |||||

| Interleukin-1β (IL-1β) | Increased | Downregulated | Downregulated | Reduced neuroinflammation | [6] |

| Interleukin-6 (IL-6) | Increased | Downregulated | Downregulated | Reduced neuroinflammation | [6] |

| Tumor Necrosis Factor-α (TNF-α) | Increased | Downregulated | Downregulated | Reduced neuroinflammation | [6] |

| Nuclear Factor-kappa B (NF-κB) | Increased | Downregulated | Downregulated | Reduced pro-inflammatory signaling | [6] |

| Neuropathological Markers | |||||

| Amyloid-β (Aβ) Accumulation | Increased | Reduced | Reduced | Reduced amyloid pathology | [6] |

| Brain Calcium Levels | Increased | Reduced | Reduced | Improved calcium homeostasis | [6] |

Experimental Protocols

The following are detailed experimental protocols for the administration of this compound in rodent models of disease. The first protocol is based on the published rat study, while the subsequent protocols are proposed methodologies for mouse models based on established disease induction techniques and the available information on this compound.

Protocol 1: Administration of this compound in a Rat Model of T2DM-Induced Dementia[6]

Objective: To evaluate the neuroprotective effects of this compound in a model of T2DM-induced Alzheimer's disease-like pathology.

Animal Model:

-

Species: Wistar rats

-

Sex: Male

-

Weight: 180-220 g

-

Induction of T2DM: High-fat diet (HFD) for 2 weeks followed by a single intraperitoneal (i.p.) injection of streptozotocin (STZ; 35 mg/kg).

-

Induction of Aβ pathology: Intracerebroventricular (i.c.v.) injection of Aβ25-35 peptide.

This compound Formulation and Administration:

-

Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Doses: 1, 5, and 10 mg/kg body weight.

-

Route of Administration: Oral gavage.

-

Frequency: Once daily.

-

Duration: As per experimental design, typically for several weeks following disease induction.

Outcome Measures:

-

Behavioral: Morris water maze and passive avoidance tests to assess learning and memory.

-

Biochemical: Blood glucose and plasma insulin levels.

-

Histopathological and Molecular: Measurement of oxidative stress markers (SOD, GSH, CAT, TBARS), neuroinflammatory cytokines (IL-1β, IL-6, TNF-α), NF-κB levels, Aβ accumulation, and brain calcium levels using ELISA and atomic absorption spectrometry.

Caption: Experimental workflow for Protocol 1.

Proposed Protocol 2: Administration of this compound in a Mouse Xenograft Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animal Model:

-

Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Sex: Female.

-

Age: 6-8 weeks.

-

Tumor Induction: Subcutaneous injection of human cancer cells (e.g., breast cancer cell line MDA-MB-231) into the flank.

This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound in a vehicle suitable for intraperitoneal or oral administration (e.g., 0.5% carboxymethylcellulose).

-

Dose: Based on the rat study, a starting dose range of 5-10 mg/kg could be explored.

-

Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

-

Frequency: Once daily.

-

Duration: Treatment should begin when tumors reach a palpable size (e.g., 100 mm³) and continue for a predefined period (e.g., 21-28 days).

Outcome Measures:

-

Tumor Growth: Measure tumor volume with calipers twice weekly.

-

Body Weight: Monitor for signs of toxicity.

-

Histopathology: At the end of the study, excise tumors for histological and immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Caption: Experimental workflow for Proposed Protocol 2.

Proposed Protocol 3: Administration of this compound in a Mouse Model of Inflammatory Bowel Disease (IBD)

Objective: To assess the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis model.

Animal Model:

-

Species: C57BL/6 mice.

-

Sex: Male or female.

-

Age: 8-12 weeks.

-

Disease Induction: Administration of DSS (e.g., 2.5-3%) in the drinking water for 5-7 days.

This compound Formulation and Administration:

-

Formulation: As described in Protocol 2.

-

Dose: 5-10 mg/kg.

-

Route of Administration: Oral gavage or i.p. injection.

-

Frequency: Once daily, either prophylactically (starting before DSS) or therapeutically (starting after DSS induction).

-

Duration: Throughout the DSS administration period and for a few days after.

Outcome Measures:

-

Clinical: Daily monitoring of body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

-

Pathological: At necropsy, measure colon length and collect colon tissue for histological scoring of inflammation and injury.

-

Molecular: Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration and cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates.

Caption: Experimental workflow for Proposed Protocol 3.

Disclaimer: The proposed protocols for mouse models are based on established methodologies and the available data for this compound in a rat model. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. It is also recommended to perform preliminary dose-finding and toxicity studies for this compound in the specific mouse strain being used.

References

- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ORAI1 and STIM1 deficiency in human and mice: roles of store-operated Ca2+ entry in the immune system and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the neuroprotective role of Synta-66 in type-2 diabetes mellitus-induced dementia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Flux Assays Using Synta66

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission. The precise control of intracellular Ca²⁺ concentration is therefore vital for cellular function. One key mechanism for regulating calcium influx is Store-Operated Calcium Entry (SOCE), a process triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). The Ca²⁺ release-activated Ca²⁺ (CRAC) channel is the primary channel responsible for SOCE, with its pore formed by the Orai1 protein.

Synta66 is a potent and selective inhibitor of the Orai1 channel.[1][2] It directly blocks the channel pore, thereby inhibiting SOCE.[3] This makes this compound an invaluable pharmacological tool for researchers studying the physiological and pathological roles of CRAC channels and for screening for novel modulators of this pathway. These application notes provide a detailed protocol for utilizing this compound in a fluorescent-based calcium flux assay to investigate SOCE in a cellular context.

Mechanism of Action: Gq Signaling and SOCE Inhibition by this compound

Many extracellular signals, such as hormones and neurotransmitters, activate G protein-coupled receptors (GPCRs) of the Gq alpha subunit family.[4][5] This activation initiates a signaling cascade that leads to an increase in intracellular calcium.

-

GPCR-Gq Activation : An agonist binds to a Gq-coupled GPCR, causing a conformational change that activates the Gq protein.[5][6]

-

PLC Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[5][7]

-

IP₃ and DAG Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]

-

ER Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum. This binding opens the channels, causing a rapid release of stored Ca²⁺ into the cytoplasm.[7][8]

-

SOCE Activation : The decrease in ER Ca²⁺ concentration is sensed by STIM1, a transmembrane protein in the ER membrane. STIM1 undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly binds to and activates Orai1 channels on the plasma membrane.

-

Calcium Influx : The activated Orai1 channels open, allowing Ca²⁺ to flow from the extracellular space into the cell, leading to a sustained increase in intracellular Ca²⁺ concentration.

-

Inhibition by this compound : this compound exerts its inhibitory effect by directly blocking the pore of the Orai1 channel, thus preventing the influx of extracellular calcium via SOCE.[3]

Figure 1. Gq-coupled signaling pathway leading to Store-Operated Calcium Entry (SOCE) and its inhibition by this compound.

Application Notes

This compound is a versatile tool for studying cellular processes regulated by SOCE.

-

GPCR Signal Transduction : Investigate the contribution of SOCE to the overall calcium signal generated by Gq-coupled receptor agonists.

-

High-Throughput Screening (HTS) : Use this compound as a positive control when screening for novel inhibitors or modulators of the CRAC channel.

-

Disease Research : Explore the role of Orai1-mediated calcium entry in various pathologies, including cancer, immune disorders, and neurological diseases.[3]

Potency of this compound in Various Cell Lines

The inhibitory concentration (IC₅₀) of this compound can vary significantly between cell types, reflecting potential differences in Orai1 expression or subunit composition.

| Cell Type | IC₅₀ Value | Reference |

| Human Vascular Smooth Muscle Cells | ~26-43 nM | [9] |

| Human Leukemic (HL-60) Cells | ~1.76 µM | [9] |

| Jurkat T Cells | ~1 µM | [9] |

| Rat Basophilic Leukemia (RBL) Cells | ~1.4 µM | [9] |

| Human Platelets | 10 µM reduces mobilization by 10-30% | [1] |

Detailed Experimental Protocol

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 96-well microplate format using a cell-permeant calcium indicator such as Fluo-4 AM or Fluo-8 AM.

Materials and Reagents

-

Cells : Adherent or suspension cells expressing the target of interest.

-

This compound : Prepare a stock solution (e.g., 10 mM) in DMSO.

-

Fluorescent Calcium Indicator : Fluo-4 AM, Fluo-8 AM, or other suitable dye.[10][11][12]

-

Pluronic™ F-127 : To aid in dye solubilization.

-

Assay Buffer : Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist : A known activator of the target receptor or pathway (e.g., Thapsigargin to directly deplete ER stores, or a specific GPCR agonist).

-

Cell Culture Medium : Appropriate for the cell line used.

-

Black-walled, clear-bottom 96-well microplates .

-

Fluorescence Microplate Reader : With kinetic reading capability and preferably with an automated liquid handling system (e.g., FlexStation® 3).[13]

Figure 2. General experimental workflow for the calcium flux assay.

Step-by-Step Methodology

1. Cell Preparation (Day 1)

-

Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading (Day 2)

-

Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of the dye stock (e.g., 1 mM in DMSO) and 10% (w/v) Pluronic™ F-127. Dilute this mixture in Assay Buffer to a final working concentration of 2-5 µM.

-

Aspirate the cell culture medium from the wells.

-

Gently add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light. Some protocols may suggest a 10-minute incubation at room temperature afterward.[14]

3. Compound Preparation and Assay

-

Prepare a compound plate containing serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Include vehicle (e.g., 0.1% DMSO) control wells.

-

Prepare an agonist plate with the chosen agonist at 5X the final desired concentration (e.g., for a 4:1 addition ratio).

-

Set up the fluorescence plate reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4) every 1-2 seconds.[13]

-

Assay Execution: a. Place the cell plate and compound plates into the reader. b. Baseline Reading : Record the baseline fluorescence for 30-60 seconds. c. Inhibitor Addition : The instrument adds 100 µL from the this compound compound plate to the cell plate. d. Incubation : Incubate for 10-20 minutes to allow this compound to enter the cells and bind to the channel. e. Agonist Addition : The instrument adds 50 µL from the agonist plate to stimulate the calcium flux. f. Kinetic Measurement : Continue recording the fluorescence for another 3-5 minutes to capture the full response.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful results from the assay.[15]

-

Normalization : To correct for variations in cell number and dye loading, normalize the data. A common method is to express the fluorescence signal at each time point (F) as a ratio relative to the initial baseline fluorescence (F₀): Response = F/F₀ .

-

Quantification : From the kinetic curves, several parameters can be calculated.[13][15]

-

Peak Amplitude : The maximum fluorescence value minus the baseline value.

-

Area Under the Curve (AUC) : The integral of the fluorescence signal over the measurement period after agonist addition.

-

-

Concentration-Response Curves : Plot the Peak Amplitude or AUC against the logarithm of the this compound concentration.

-

IC₅₀ Calculation : Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Figure 3. Workflow for the analysis of calcium flux data.

Example Data Table

This table shows a representative dataset from an experiment to determine the IC₅₀ of this compound. The response is measured as the Area Under the Curve (AUC) after agonist stimulation, normalized to the vehicle control.

| [this compound] (µM) | Log [this compound] | Normalized Response (AUC) | % Inhibition |

| 0 (Vehicle) | - | 1.00 | 0 |

| 0.01 | -8.0 | 0.95 | 5 |

| 0.1 | -7.0 | 0.88 | 12 |

| 0.5 | -6.3 | 0.65 | 35 |

| 1.0 | -6.0 | 0.48 | 52 |

| 2.5 | -5.6 | 0.25 | 75 |

| 5.0 | -5.3 | 0.12 | 88 |

| 10.0 | -5.0 | 0.08 | 92 |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Well-to-Well Variation | Uneven cell seeding; Inconsistent dye loading; Edge effects. | Ensure a single-cell suspension before seeding; Use an automated dispenser for reagents; Avoid using the outer wells of the plate. |

| Low Signal-to-Background Ratio | Suboptimal dye concentration; Low receptor expression; Cells not viable. | Titrate the calcium indicator concentration; Use a cell line with higher target expression; Check cell viability before the assay. |